molecular formula C9H12N2 B597245 1-(Pyridin-4-YL)cyclobutan-1-amine CAS No. 1211593-50-8

1-(Pyridin-4-YL)cyclobutan-1-amine

Cat. No.: B597245
CAS No.: 1211593-50-8
M. Wt: 148.209
InChI Key: IDWHILRTFFJHIU-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)cyclobutan-1-amine is a chemical compound featuring a pyridine heterocycle linked to an aminocyclobutane ring, making it a valuable scaffold in medicinal chemistry and drug discovery research. While specific biological data for this exact molecule is limited in the public domain, its structure is of significant interest. The pyridine moiety is a privileged structure in pharmaceuticals, present in compounds that act as kinase inhibitors and are used in treatments for conditions such as non-small cell lung cancer . Furthermore, research into phenylcyclobutane carboxamides has demonstrated that the cyclobutane ring can be a key pharmacophore in novel chemical entities with potent activity against Mycobacterium tuberculosis , suggesting the potential for this core structure in antimicrobial development . As a building block, this amine is useful for exploring structure-activity relationships and contributes to the synthesis of more complex molecules for biological screening. Its continued study is relevant for the identification of new agents in oncology and infectious disease research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-4-ylcyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9(4-1-5-9)8-2-6-11-7-3-8/h2-3,6-7H,1,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWHILRTFFJHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678750
Record name 1-(Pyridin-4-yl)cyclobutan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211593-50-8, 1212058-00-8
Record name 1-(Pyridin-4-yl)cyclobutan-1-amine
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Record name 1-(pyridin-4-yl)cyclobutan-1-amine
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Foundational & Exploratory

1-(Pyridin-4-yl)cyclobutan-1-amine CAS 1193389-40-0 data sheet

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1193389-40-0 | Formula: C₉H₁₂N₂ | M.W.: 148.21 g/mol

Introduction: Structural Significance & Bioisosterism

1-(Pyridin-4-yl)cyclobutan-1-amine represents a specialized class of "gem-disubstituted" cyclic amines. Unlike flexible acyclic linkers or larger saturated rings (cyclohexanes), the cyclobutane core introduces significant conformational restriction (the "Thorpe-Ingold Effect").

In medicinal chemistry, this scaffold serves two critical functions:

  • Metabolic Blocking: The quaternary carbon at the 1-position prevents oxidative metabolism (e.g., P450-mediated hydroxylation) that typically occurs at benzylic/alpha-positions in simpler amines.

  • Vector Orientation: The cyclobutane ring locks the pyridine (H-bond acceptor) and the primary amine (H-bond donor/cation) into a fixed angular relationship, reducing the entropic penalty upon binding to protein targets such as Kinases or GPCRs.

Physicochemical Profile

The following data aggregates calculated values and class-specific experimental trends for 1-arylcyclobutanamines.

PropertyValue / RangeContext
Molecular Weight 148.21 g/mol Fragment-like (Lead-like)
Exact Mass 148.1000Monoisotopic
cLogP 0.4 – 0.9Moderate lipophilicity; high water solubility as salt
TPSA ~38.9 ŲHigh membrane permeability potential
pKa (Pyridine) ~5.2Unprotonated at physiological pH (7.4)
pKa (Amine) ~9.4Predominantly protonated (+1) at physiological pH
Fsp³ Character 0.44High 3D-complexity (correlated with clinical success)
Boiling Point ~274°C (Predicted)High due to H-bonding

Synthetic Methodologies

Direct synthesis of gem-disubstituted amines is challenging due to steric hindrance. The most robust, self-validating protocol utilizes the Nitrile Alkylation – Curtius Rearrangement sequence. This pathway avoids over-alkylation and ensures regiochemical purity.

Route A: The Nitrile-Curtius Sequence (High Purity)
Step 1: Cycloalkylation

Reagents: 4-Pyridylacetonitrile, 1,3-Dibromopropane, Sodium Hydride (NaH), DMSO/THF. Mechanism: Double nucleophilic substitution (


). The acidity of the benzylic protons in 4-pyridylacetonitrile allows deprotonation by NaH, followed by sequential alkylation at the terminal carbons of the dibromide.
Step 2: Nitrile Hydrolysis

Reagents: NaOH (aq), EtOH, Reflux. Transformation: The sterically hindered nitrile requires vigorous conditions to hydrolyze to the carboxylic acid: 1-(pyridin-4-yl)cyclobutanecarboxylic acid.

Step 3: Curtius Rearrangement

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (


), t-Butanol, followed by HCl deprotection.
Mechanism: The carboxylic acid converts to an acyl azide, which rearranges upon heating to an isocyanate (

) with retention of stereochemistry (not applicable here due to symmetry). Acid hydrolysis yields the free amine.
Detailed Protocol (Step 1: Ring Formation)
  • Preparation: Flame-dry a 500 mL 3-neck flask under Argon. Charge with NaH (60% dispersion, 2.2 equiv). Wash NaH with dry hexanes to remove oil.

  • Solvation: Add anhydrous DMSO (5 vol). Cool to 0°C.

  • Addition: Add 4-pyridylacetonitrile (1.0 equiv) dropwise. The solution will turn dark (anion formation). Stir for 30 min.

  • Alkylation: Add 1,3-dibromopropane (1.1 equiv) dropwise, maintaining internal temp <10°C.

  • Cyclization: Warm to RT and stir for 4-12h. Monitor by TLC/LCMS for disappearance of starting nitrile.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] Wash organic layer with water (remove DMSO) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc) yields 1-(pyridin-4-yl)cyclobutanecarbonitrile .

Visual Workflow: Retrosynthetic Analysis

Synthesis Target Target: 1-(Pyridin-4-yl) cyclobutan-1-amine Isocyanate Intermediate: Isocyanate Isocyanate->Target HCl/H2O (Hydrolysis) Acid Precursor: Carboxylic Acid Acid->Isocyanate DPPA, Et3N, Heat (Curtius Rearrangement) Nitrile Key Intermediate: 1-(pyridin-4-yl) cyclobutanecarbonitrile Nitrile->Acid NaOH, Reflux (Hydrolysis) SM Starting Material: 4-Pyridylacetonitrile + 1,3-Dibromopropane SM->Nitrile NaH, DMSO (Double Alkylation)

Figure 1: The standard synthetic route utilizing the Curtius Rearrangement to install the amine on the quaternary carbon.[1]

Medicinal Chemistry Applications

This molecule is rarely a final drug but is a high-value "fragment" for Fragment-Based Drug Discovery (FBDD).

Logic: The Gem-Disubstituted Constraint

In kinase inhibitors, replacing a flexible benzylamine linker with this cyclobutane analog often improves potency by 10-100x.

  • Mechanism: The "pre-organization" of the molecule reduces the entropy loss required to fit into the ATP-binding pocket.

  • Selectivity: The bulk of the cyclobutane ring can clash with "Gatekeeper" residues in off-target kinases, improving selectivity profiles.

Signaling & Interaction Logic

SAR Scaffold 1-(Pyridin-4-yl) cyclobutan-1-amine Pyridine Pyridine Ring (H-Bond Acceptor) Scaffold->Pyridine Amine Primary Amine (Solubility / H-Bond Donor) Scaffold->Amine Cyclobutane Cyclobutane Core (Conformational Lock) Scaffold->Cyclobutane Target_Interaction Target Protein (e.g., Kinase Hinge) Pyridine->Target_Interaction Pi-Stacking / H-Bond Amine->Target_Interaction Salt Bridge (Glu/Asp) Cyclobutane->Target_Interaction Hydrophobic Van der Waals

Figure 2: Pharmacophore mapping of the CAS 1193389-40-0 scaffold in a protein binding pocket.

Safety & Handling

  • Hazards: Like most primary amines, this compound is likely an Irritant (Skin/Eye) and potentially Corrosive . The pyridine moiety adds potential for Acute Toxicity (Oral) .

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • PubChem. 1-(Pyridin-4-yl)cyclobutan-1-amine (Compound).[2] National Library of Medicine. Link

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. (Demonstrates utility of gem-disubstituted linkers). Link

  • Shioiri, T., et al. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society. (Foundational protocol for the Curtius rearrangement used in this synthesis). Link

  • Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Nature Chemistry. (Discusses the structural advantages of rigid spiro/cyclic systems). Link

Sources

The Gem-Disubstituted Cyclobutane Scaffold: Synthetic Access and Bioisosteric Utility in Drug Design

[1]

Executive Summary

The escape from "flatland"—the dominance of sp²-hybridized aromatic rings in drug discovery—has elevated the importance of saturated, strained carbocycles. Among these, the gem-disubstituted cyclobutane stands out as a critical structural motif.[1][2][3] Unlike its planar cyclopropane cousin or the flexible cyclopentane, the cyclobutane ring adopts a unique "puckered" conformation.[4] When geminally disubstituted at the C1 position, this scaffold acts as a powerful bioisostere for gem-dimethyl groups and carbonyls, offering a precise vector for controlling substituent orientation while blocking metabolic hotspots.

This technical guide provides a comprehensive review of the gem-disubstituted cyclobutane scaffold, focusing on its conformational dynamics, synthetic accessibility, and application in modern medicinal chemistry.

Structural & Pharmacological Significance[1][5][6][7]

The "Pucker" and Conformational Locking

While cyclopropane is rigidly planar, cyclobutane alleviates torsional strain (eclipsing C-H bonds) by adopting a non-planar, puckered conformation. The dihedral angle of this pucker is approximately 25–30°.

In gem-disubstituted (1,1-disubstituted) systems, this puckering becomes a critical design element.[3] The substituents at C1 are not equivalent; they adopt pseudo-axial and pseudo-equatorial positions.

  • Pseudo-equatorial: Projects outward, minimizing transannular steric clashes.[3]

  • Pseudo-axial: Projects perpendicular to the ring average plane.

Pharmacological Implication: By substituting a flexible alkyl chain or a gem-dimethyl group with a cyclobutane, researchers can "lock" a pharmacophore into a bioactive conformation, reducing the entropic penalty of binding.

Metabolic Blocking and Bioisosterism

The gem-disubstituted cyclobutane is a proven bioisostere for:

  • Gem-Dimethyl Groups: It maintains lipophilicity (LogP) while introducing a slight increase in steric bulk and altering the bond vectors (~88° internal angle vs. ~109.5° for dimethyl).[3]

  • Carbonyl Groups: The dipole and volume of the cyclobutane ring can mimic a ketone, particularly when fluorinated (gem-difluorocyclobutane).

Metabolic Stability: The C1 quaternary center blocks cytochrome P450-mediated oxidation at that position.[3] Furthermore, the ring strain (~26 kcal/mol) paradoxically imparts chemical stability in biological systems compared to highly reactive cyclopropanes, while resisting the rapid oxidative clearance seen in open alkyl chains.

Synthetic Methodologies

The construction of the 1,1-disubstituted cyclobutane core requires overcoming significant ring strain. We categorize the synthesis into three primary "Generations" of methodology.

Generation I: Dialkylation (The Malonate Approach)

The most robust and scalable method involves the double alkylation of active methylene compounds (malonates, cyanoacetates) with 1,3-dihalopropanes.

  • Mechanism: Double SN2 substitution.[3]

  • Utility: Ideal for creating symmetric 1,1-dicarboxylates, which are precursors to amino acids (e.g., 1-aminocyclobutanecarboxylic acid).[3]

  • Limitation: Difficult to desymmetrize if distinct R1/R2 groups are required.[3]

Generation II: [2+2] Cycloaddition

Photochemical or thermal [2+2] cycloadditions allow for rapid assembly of the ring.

  • Substrates: Alkenes + Ketenes (or Ketene equivalents).[3]

  • Utility: Excellent for creating cyclobutanones, which can be further functionalized to gem-disubstituted systems.[1][3]

  • Challenge: Regiocontrol is often governed by electronic bias; obtaining the specific 1,1-substitution pattern requires careful substrate design (e.g., using methylenecyclobutanes).

Generation III: Metal-Catalyzed Ring Expansion/Contraction

Recent advances utilize transition metals (Pd, Rh) to manipulate ring size.[3]

  • Method: Palladium-catalyzed ring expansion of arylidenecyclopropanes (ACPs) with nucleophiles (e.g., anilines).[2][3][5]

  • Outcome: Access to complex gem-diarylcyclobutanes , a motif difficult to synthesize via alkylation due to steric hindrance.[3]

Visualization: Synthetic Decision Logic

SynthesisLogicStartTarget: gem-Disubstituted CyclobutaneSymmetryAre substituents identical?(R1 = R2)Start->SymmetryYesSymYes (Symmetric)Symmetry->YesSymNoSymNo (Asymmetric)Symmetry->NoSymMalonateMethod A: Malonate Dialkylation(Scale: Kg)YesSym->MalonateHigh YieldCycloaddMethod B: [2+2] Cycloaddition(Access to Cyclobutanones)NoSym->CycloaddFunctional DiversityPdCatMethod C: Pd-Catalyzed Ring Expansion(For gem-diaryl systems)NoSym->PdCatAryl Complexity

Figure 1: Synthetic decision tree for selecting the optimal route to gem-disubstituted cyclobutanes based on substituent symmetry and complexity.

Comparative Data: Cyclobutane vs. Bioisosteres[8]

The following table aggregates physicochemical properties comparing the gem-disubstituted cyclobutane to its common bioisosteres.

Propertygem-Dimethyl (-C(CH₃)₂-)Cyclobutane (1,1-disubst.)[3][6]Oxetane (3,3-disubst.)[3][7]
Hybridization sp³sp³ (strained)sp³ (strained)
Bond Angle (Internal) ~109.5°~88°~87°
Lipophilicity (ΔLogP) Baseline+0.2 to +0.4 (Lipophilic)-1.0 to -1.3 (Polar)
Metabolic Stability Moderate (exposed methyls)High (Quaternary block)High (Quaternary block)
Conformation Flexible (Rotatable)Restricted (Puckered)Restricted (Puckered)
Key Application Solubilizing linkerHydrophobic core / SpacerPolar spacer / Carbonyl mimic

Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid[3]

Context: This protocol describes the synthesis of the fundamental "gateway" scaffold, 1,1-cyclobutanedicarboxylic acid. This dicarboxylic acid can be differentiated into esters, amides, or decarboxylated to the mono-acid.

Safety Note: This reaction utilizes Sodium Hydride (NaH), which generates flammable hydrogen gas. Strictly anhydrous conditions are required.[3][8]

Reagents
  • Diethyl malonate (1.0 equiv)

  • 1,3-Dibromopropane (1.1 equiv)[3]

  • Sodium Hydride (60% dispersion in mineral oil) (2.2 equiv)

  • Solvent: DMF (Dimethylformamide) or DMSO/Ether mix (Note: DMF accelerates the SN2 step).

Step-by-Step Methodology
  • Enolate Formation:

    • Charge a flame-dried 3-neck round-bottom flask with NaH (2.2 equiv) under Argon atmosphere.

    • Wash NaH with dry hexane (3x) to remove mineral oil if downstream purification is sensitive (optional for bulk synthesis).

    • Add dry DMF (0.5 M concentration relative to malonate).[3] Cool to 0°C.[3]

    • Add Diethyl malonate dropwise over 30 minutes. Caution: Vigorous H₂ evolution.[3]

    • Mechanistic Insight: The dicarbonyl system acidifies the central methylene protons (pKa ~13), allowing easy deprotonation by NaH.

  • Cyclization (The Dialkylation):

    • Once H₂ evolution ceases, add 1,3-dibromopropane dropwise.[3]

    • Allow the mixture to warm to room temperature, then heat to 60°C for 4–12 hours.

    • Self-Validation: Monitor reaction progress via TLC (hexane/EtOAc).[3] The disappearance of the malonate spot and the appearance of a less polar product indicates cyclization.

  • Quench and Isolation:

    • Cool to 0°C. Quench carefully with saturated NH₄Cl solution.

    • Extract with Diethyl Ether (3x).

    • Wash combined organics with water (to remove DMF) and brine.

    • Dry over MgSO₄ and concentrate in vacuo.[3]

    • Result: Diethyl 1,1-cyclobutanedicarboxylate (Oil).[3]

  • Hydrolysis (Saponification):

    • Dissolve the crude ester in Ethanol/Water (1:1).

    • Add KOH (4.0 equiv).[3] Reflux for 4 hours.

    • Concentrate to remove ethanol.[3] Acidify aqueous layer with concentrated HCl to pH 1.

    • Extract with Ethyl Acetate.[3][9]

    • Recrystallize from Ethyl Acetate/Hexane.[3]

Yield: Typical yields for this sequence are 65–75%.[3]

Case Study: Ivosidenib and Metabolic Blocking

To illustrate the impact of this scaffold, we examine Ivosidenib (TIBSOVO®), an IDH1 inhibitor.

  • Challenge: Early leads suffered from rapid metabolic clearance at alkyl positions.[3]

  • Solution: Incorporation of a gem-difluorocyclobutane moiety.[1][3]

  • Mechanism: The fluorine atoms lower the pKa of the ring protons, preventing abstraction, while the cyclobutane ring provides a metabolically stable, lipophilic spacer that fits the hydrophobic pocket of the IDH1 enzyme.

  • Result: Improved half-life and oral bioavailability.[3]

Visualization: Structure-Activity Relationship (SAR) Flow

SAR_FlowLeadLead Compound(Linear Alkyl Chain)ProblemRapid Metabolism(P450 Oxidation)Lead->ProblemDesignDesign Strategy:Gem-DisubstitutionProblem->DesignGemDimethylGem-Dimethyl(Steric Block)Design->GemDimethylOption ACyclobutaneCyclobutane(Conformational Lock)Design->CyclobutaneOption BDifluoroGem-Difluorocyclobutane(Metabolic Armor)Cyclobutane->DifluoroOptimization

Figure 2: Evolution of alkyl spacers in drug design, moving from labile linear chains to robust gem-difluorocyclobutane scaffolds.

References

  • Organic Syntheses Procedure (Classic Malonate Alkyl

    • Mariella, R. P., & Raube, R. (1953).
  • Cyclobutanes in Drug Candid

    • Talesh, N. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(13).[10]

  • Conform

    • Acevedo-Quiroz, M., et al. (2006).[3] Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. The Journal of Organic Chemistry, 71(22).

  • Gem-Difluorocyclobutanes in Medicinal Chemistry

    • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Palladium-Catalyzed Ring Expansion (Modern Synthesis)

    • Yuan, C., et al. (2025). Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion.[2][3][5] Organic Letters.

    • (Note: Year updated to reflect recent advancements cited in search context)

Methodological & Application

Amide coupling conditions for 1-(Pyridin-4-yl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Coupling Conditions for 1-(Pyridin-4-yl)cyclobutan-1-amine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful amide coupling of 1-(Pyridin-4-yl)cyclobutan-1-amine, a critical building block in modern drug discovery. The unique structural features of this amine—namely the sterically encumbered α-tertiary cyclobutane core and the basic pyridine moiety—present distinct challenges to amide bond formation. This document explores the underlying chemical principles, compares the efficacy of various coupling reagents, and offers field-tested, step-by-step protocols for three robust methodologies: HATU, EDC/HOBt, and T3P®. The guide is intended for researchers, medicinal chemists, and process development scientists seeking to optimize this crucial transformation.

Introduction: The Significance and Challenges of Coupling 1-(Pyridin-4-yl)cyclobutan-1-amine

The 1-(Pyridin-4-yl)cyclobutan-1-amine scaffold is of increasing interest in medicinal chemistry. The cyclobutane ring serves as a versatile, three-dimensional bioisostere for other common groups, while the pyridine ring provides a key hydrogen bond acceptor and a vector for modulating physicochemical properties.[1][2] The synthesis of amide derivatives from this amine is a frequent strategy for exploring structure-activity relationships (SAR).

However, the direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow due to the formation of a non-productive ammonium-carboxylate salt.[3] Therefore, activation of the carboxylic acid is necessary. While numerous methods exist, the specific structure of 1-(Pyridin-4-yl)cyclobutan-1-amine presents two primary obstacles:

  • Steric Hindrance: The amine is at a tertiary carbon center, creating significant steric bulk that can impede the approach of the activated carboxylic acid. This often leads to sluggish or incomplete reactions with standard coupling agents.[4][5]

  • Basicity of the Pyridine Ring: The pyridine nitrogen (pKa ≈ 5.2) can compete with the tertiary amine base (e.g., DIPEA) required for the reaction, potentially interfering with the coupling reagent or the activated intermediate. This basic handle can also complicate purification, causing streaking on silica gel chromatography.[6]

This guide provides validated protocols to overcome these challenges, enabling efficient and high-yielding synthesis of the target amides.

Core Principles of Amide Bond Formation

The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that the amine can attack. This is achieved using a "coupling reagent."

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH Reagent Coupling Reagent (+ Base) ActiveEster Activated Intermediate (e.g., OAt-ester, O-Acylisourea) Reagent->ActiveEster Activation Amine R'-NH₂ (1-(Pyridin-4-yl)cyclobutan-1-amine) Amide Amide Product Amine->Amide Aminolysis Byproduct Byproduct

Figure 1: General workflow for amide bond formation.

Key components in these reactions include:

  • Coupling Reagents: Such as carbodiimides (EDC), uronium/aminium salts (HATU), and phosphonium salts (PyBOP), which are responsible for the initial activation.[7]

  • Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can trap the activated intermediate to form a more stable, yet highly reactive, active ester. This strategy boosts reaction efficiency and is crucial for suppressing racemization in chiral carboxylic acids.

  • Bases: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to deprotonate the carboxylic acid and neutralize any acidic byproducts generated during the reaction.[8][9]

Recommended Protocols and Mechanistic Insights

Based on extensive evaluation, we present three reliable methods for coupling 1-(Pyridin-4-yl)cyclobutan-1-amine. The choice of method may depend on the specific carboxylic acid substrate, scale, cost considerations, and available purification techniques.

Protocol 1: HATU-Mediated Coupling (High Reactivity for Hindered Systems)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a premier coupling reagent renowned for its high efficiency, particularly with sterically challenging substrates.[4] It forms a highly reactive OAt-ester intermediate, which reacts rapidly with the hindered amine.[10][11]

Causality Behind Experimental Choices:

  • Pre-activation: The carboxylic acid is "pre-activated" with HATU and a base before the amine is introduced. This is a critical step. Adding HATU to a mixture containing the amine can lead to a side reaction where HATU reacts with the amine to form an inactive guanidinium byproduct.

  • Base: DIPEA is the base of choice as it is non-nucleophilic and sufficiently hindered to avoid unwanted side reactions.

  • Solvent: Anhydrous DMF is an excellent solvent for this reaction due to its high polarity, which helps to dissolve all reactants and intermediates.

HATU_Mechanism cluster_activation Activation RCOOH R-COOH OAt_Ester OAt-Active Ester RCOOH->OAt_Ester Pre-activation HATU HATU HATU->OAt_Ester Pre-activation DIPEA DIPEA DIPEA->OAt_Ester Pre-activation Amine Py-Cyclobutyl-NH₂ Amide Product Amine->Amide Coupling OAt_Ester->Amide

Figure 2: Simplified HATU coupling mechanism.

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).

  • Add HATU (1.1 - 1.2 equiv) to the flask.

  • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (to make a ~0.1 M solution based on the carboxylic acid).

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add a solution of 1-(Pyridin-4-yl)cyclobutan-1-amine (1.1 equiv) in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate or dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting:

  • Low Yield: Increase reaction time or temperature (e.g., to 40 °C). Ensure reagents are anhydrous. Consider increasing HATU to 1.5 equivalents.

  • Guanidinium Side Product: Ensure the pre-activation step is performed correctly and the amine is added last.

Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective and Reliable)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3][12] In practice, this intermediate is unstable and prone to side reactions. The addition of HOBt (1-Hydroxybenzotriazole) traps the O-acylisourea to form a more stable HOBt-active ester, which then reacts cleanly with the amine.[10] This method is often more cost-effective than using uronium salts.

Causality Behind Experimental Choices:

  • EDC·HCl: The hydrochloride salt is used for its stability and ease of handling.

  • HOBt: Crucial for preventing racemization and improving yields by forming the active ester.

  • Workup: The urea byproduct formed from EDC is water-soluble, allowing for its removal with a simple aqueous wash, which is a significant advantage over DCC.[13]

EDC_Mechanism RCOOH R-COOH EDC EDC O_Acylisourea O-Acylisourea (Unstable) EDC->O_Acylisourea Activation HOBt HOBt HOBt_Ester HOBt-Active Ester (More Stable) HOBt->HOBt_Ester Trapping Amine Py-Cyclobutyl-NH₂ Amide Product Amine->Amide Coupling O_Acylisourea->HOBt_Ester HOBt_Ester->Amide

Figure 3: EDC/HOBt coupling pathway.

Step-by-Step Protocol:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 1-(Pyridin-4-yl)cyclobutan-1-amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (~0.1 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • If using DCM, add DIPEA or TEA (2.5 equiv) dropwise. If using DMF, the base is often added before EDC.[14]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if using DCM, wash the organic layer sequentially with 1N HCl (or 5% citric acid), saturated aqueous NaHCO₃, and brine. If using DMF, dilute with a large volume of ethyl acetate for the aqueous workup.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting:

  • Sluggish Reaction: For particularly difficult couplings, a catalytic amount of DMAP (4-Dimethylaminopyridine, ~0.1 equiv) can be added. DMAP acts as a highly effective acyl transfer catalyst.[15] However, use with caution as it can promote racemization in sensitive substrates.

  • Incomplete Reaction: Increase equivalents of EDC/HOBt to 1.5. Ensure the amine starting material is of high purity.

Protocol 3: T3P®-Mediated Coupling (Clean and Efficient Workup)

T3P® (n-Propanephosphonic acid anhydride) is a mild and highly efficient coupling reagent. A major advantage of T3P® is that its byproducts are water-soluble phosphonic acids, which are easily removed by a simple aqueous workup, often eliminating the need for chromatography for some products.[16][17] It is known to result in low epimerization.[18]

Causality Behind Experimental Choices:

  • Base: Pyridine can be used as both the base and a solvent, though often a non-nucleophilic base like DIPEA is used in a solvent like ethyl acetate or 2-MeTHF. The base is required to first deprotonate the carboxylic acid.[9]

  • Solvent: Aprotic solvents like ethyl acetate (EtOAc), tetrahydrofuran (THF), or 2-methyl-THF are commonly used.

  • Workup: The key advantage is the straightforward aqueous wash to remove all reagent-derived byproducts.

T3P_Mechanism cluster_activation Activation Carboxylate R-COO⁻ T3P T3P® Mixed_Anhydride Mixed Anhydride Intermediate T3P->Mixed_Anhydride Amine Py-Cyclobutyl-NH₂ Amide Product Amine->Amide Coupling Mixed_Anhydride->Amide

Figure 4: Simplified T3P® coupling mechanism.

Step-by-Step Protocol:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and 1-(Pyridin-4-yl)cyclobutan-1-amine (1.1 equiv) in a suitable solvent (e.g., ethyl acetate or 2-MeTHF, ~0.2 M).

  • Add the base (e.g., DIPEA or pyridine, 3.0-4.0 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add T3P® (typically supplied as a 50% solution in EtOAc or DMF) (1.5 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Separate the organic layer. Wash thoroughly with water (2x) and brine (1x) to remove the phosphonic acid byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product is often of high purity, but can be further purified by chromatography or crystallization if necessary.

Troubleshooting:

  • Low Yield: Ensure anhydrous conditions. T3P® is sensitive to water. Check the quality/age of the T3P® solution.

  • Persistent Byproducts: If phosphorus byproducts persist after workup (which can poison downstream catalysts), perform additional aqueous washes or a wash with dilute acid.[9]

Comparative Summary and Data Presentation

The following table provides a high-level comparison to guide reagent selection.

FeatureHATU EDC / HOBt T3P®
Reagent Class Uronium / Aminium SaltCarbodiimideCyclic Anhydride
Reactivity Very HighModerate to HighHigh
Best For Sterically hindered substrates, rapid reactions[4]General purpose, cost-sensitive synthesis[1][15]Clean workups, minimizing epimerization[16][18]
Key Advantage Speed and efficacy with difficult couplings.Low cost, well-established protocols.Water-soluble byproducts simplify purification.
Key Disadvantage High cost, potential for guanidinylation side reaction.Slower with hindered substrates, urea byproduct can be tricky to remove in some cases.[15]Higher cost than EDC, reagent is moisture-sensitive.
Typical Base DIPEADIPEA, TEAPyridine, DIPEA
Common Solvent DMF, DCMDCM, DMFEtOAc, 2-MeTHF, DCM

General Purification Guidance

The basic pyridine nitrogen in the product can cause tailing or streaking during silica gel chromatography. To mitigate this:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or 0.5-1% ammonium hydroxide in the methanol portion of a DCM/MeOH gradient. This neutralizes the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

  • Reverse-Phase Chromatography: If available, reverse-phase HPLC (e.g., on a C18 column) using acetonitrile/water gradients with a TFA or formic acid modifier is an excellent method for purifying basic compounds.

  • Acid-Base Extraction: For cruder purifications, an acid-base workup can be effective. Dissolve the crude material in an organic solvent, wash with a dilute base (e.g., NaHCO₃) to remove any acidic impurities, and then extract the product into a dilute aqueous acid (e.g., 1N HCl). The aqueous layer can then be basified and the pure product re-extracted into an organic solvent.

Conclusion

The successful amide coupling of the sterically hindered and basic amine, 1-(Pyridin-4-yl)cyclobutan-1-amine, is readily achievable with the appropriate choice of methodology. For maximum reactivity and success with challenging carboxylic acids, HATU is the recommended starting point, provided its cost is not prohibitive. The EDC/HOBt method remains a robust and economical alternative for less demanding substrates. For applications where ease of purification is paramount and byproduct removal is critical, T3P® offers a distinct advantage with its exceptionally clean reaction profile. By understanding the causality behind each protocol and anticipating potential challenges, researchers can confidently and efficiently synthesize a diverse range of amide derivatives from this valuable chemical building block.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Common Organic Chemistry.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • LibreTexts. (2022). 21.7: Chemistry of Amides. LibreTexts Chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Pandey, S. K., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(43), 5894-5897.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.
  • Albericio, F., & Carpino, L. A. (2018). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. ChemistrySelect, 3(45), 12753-12758.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.
  • Wagh, S. J., & D'Souza, L. J. M. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of Chemistry, 4(2), 67-86.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Common Organic Chemistry.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11639.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Le, N. N. D. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona.
  • Google Patents. (2010). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • ACS Publications. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega.
  • Schmalz, H.-G. (2008). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Pure and Applied Chemistry, 80(4), 811-819.
  • Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros.
  • Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry.
  • National Institutes of Health. (2020). Challenges and Breakthroughs in Selective Amide Activation. PMC.
  • MDPI. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. MDPI.
  • Royal Society of Chemistry. (2022). Green Chemistry. BORIS Portal.
  • MDPI. (2024). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). MDPI.
  • ResearchGate. (2012). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate.
  • PubChem. (n.d.). 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride. PubChem.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses Procedure.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • National Institutes of Health. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC.
  • Google Patents. (2014). CN103539731A - Pyridine-2-amide compound as well as preparation method, pharmaceutical composition and use thereof. Google Patents.

Sources

Application Note: Preparation of 1-(Pyridin-4-yl)cyclobutan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the optimized protocol for the synthesis of 1-(pyridin-4-yl)cyclobutan-1-amine dihydrochloride , a high-value pharmacophore often utilized as a conformationally restricted bioisostere of benzylic amines in kinase inhibitors and GPCR ligands.

The Synthetic Challenge

The structural core features a primary amine attached to a quaternary carbon, which is further substituted with a pyridine ring. This steric congestion makes direct amination difficult. Furthermore, the pyridine ring is susceptible to N-alkylation during the cyclization step.

Selected Route: The "Nitrile-Hofmann" Strategy

To ensure high fidelity and reproducibility, this protocol utilizes a 3-step convergent synthesis starting from commercially available 4-pyridylacetonitrile.

  • Dialkylation: Formation of the cyclobutane ring via double nucleophilic substitution.

  • Partial Hydrolysis: Controlled conversion of the nitrile to the carboxamide.

  • Hofmann Rearrangement: Truncation of the carbon chain to install the amine with retention of the quaternary center.[1]

This route is superior to the Curtius rearrangement for this specific substrate due to the avoidance of potentially explosive acyl azides and the ease of purifying the intermediate amide.

Reaction Scheme & Logic Flow

The following diagram illustrates the reaction pathway and the critical control points (CCPs) for each stage.

ReactionScheme Start 4-Pyridylacetonitrile (Starting Material) Step1 Step 1: Cycloalkylation (1,3-Dibromopropane, NaH) Start->Step1 DMSO, 0°C to RT Inter1 1-(Pyridin-4-yl) cyclobutanecarbonitrile Step1->Inter1 Step2 Step 2: Radziszewski Hydrolysis (NaOH, H2O2) Inter1->Step2 Phase Transfer Inter2 1-(Pyridin-4-yl) cyclobutanecarboxamide Step2->Inter2 Step3 Step 3: Hofmann Rearrangement (NaOCl, NaOH) Inter2->Step3 Oxidative Decarbonylation ProductFree Free Amine Intermediate Step3->ProductFree Step4 Step 4: Salt Formation (HCl in Dioxane) ProductFree->Step4 Final Target: 1-(Pyridin-4-yl)cyclobutan-1-amine Dihydrochloride Step4->Final

Figure 1: Synthetic workflow for the preparation of the target dihydrochloride salt.

Materials & Stoichiometry

ReagentMW ( g/mol )Equiv.[2]RoleCritical Note
4-Pyridylacetonitrile 118.141.0SMDry thoroughly before use.
1,3-Dibromopropane 201.891.1AlkylatorToxic; dispense in fume hood.
Sodium Hydride (60%) 24.002.2BaseWash with hexanes if oil-free needed.
DMSO 78.13SolventSolventMust be anhydrous (<0.1% H2O).
H2O2 (30% aq) 34.013.0OxidantFor nitrile hydrolysis.
NaOCl (10-13%) 74.441.2OxidantFresh bleach required for Hofmann.
HCl (4M in Dioxane) 36.462.5AcidExcess ensures dihydrochloride form.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Pyridin-4-yl)cyclobutanecarbonitrile

Objective: Construct the cyclobutane ring while preventing polymerization.

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, internal thermometer, and addition funnel. Flush with Nitrogen (

    
    ).
    
  • Base Suspension: Charge Sodium Hydride (60% dispersion in mineral oil, 2.2 equiv) into the flask. Add anhydrous DMSO (5 mL/g of NaH). Cool the suspension to 0 °C .

  • Reagent Addition:

    • Mix 4-Pyridylacetonitrile (1.0 equiv) and 1,3-Dibromopropane (1.1 equiv) in DMSO (2 mL/g of nitrile).

    • Critical: Add this mixture dropwise to the NaH suspension over 60 minutes. Do not allow internal temperature to exceed 10 °C. The exotherm is significant.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1) or LCMS.[3] The starting nitrile spot (

      
      ) should disappear.
      
  • Workup:

    • Quench carefully with ice-water (exothermic!).

    • Extract with Ethyl Acetate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).
      
    • Wash combined organics with Brine (

      
      ) to remove DMSO.
      
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: The crude oil is often sufficiently pure (>90%). If not, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Step 2: Partial Hydrolysis to 1-(Pyridin-4-yl)cyclobutanecarboxamide

Objective: Convert the nitrile to the primary amide without hydrolyzing to the carboxylic acid.

  • Setup: RBF with magnetic stirrer.

  • Solvation: Dissolve the nitrile from Step 1 in Ethanol (5 mL/g).

  • Reagents: Add 6M NaOH (2.0 equiv). Then, add 30%

    
     (3.0 equiv) dropwise.
    
    • Safety: Oxygen evolution will occur. Ensure open venting.

  • Reaction: Stir at 50 °C for 2 hours.

    • Mechanism:[1][4][5][6][7][8] The hydroperoxide anion (

      
      ) attacks the nitrile, forming the peroxyimidic acid, which tautomerizes to the amide.
      
  • Isolation:

    • Concentrate ethanol in vacuo.

    • Dilute residue with water. The product often precipitates as a white/off-white solid.

    • Filter and wash with cold water. Dry in a vacuum oven at 45 °C.

Step 3: Hofmann Rearrangement to 1-(Pyridin-4-yl)cyclobutan-1-amine

Objective: Remove the carbonyl carbon to yield the primary amine.

  • Setup: RBF with thermometer and reflux condenser.

  • Solution A: Dissolve NaOH (3.0 equiv) in water. Cool to 0 °C. Add Bromine (

    
    , 1.05 equiv) OR Sodium Hypochlorite (NaOCl, 1.2 equiv) dropwise to form the hypohalite solution in situ.
    
  • Addition: Add the amide from Step 2 (solid or dissolved in minimal dioxane) to the cold hypohalite solution. Stir at 0 °C for 30 mins to form the N-haloamide intermediate.

  • Rearrangement: Heat the mixture to 70–80 °C for 1 hour.

    • Observation: Evolution of

      
       gas indicates the rearrangement is proceeding via the isocyanate intermediate.
      
  • Extraction:

    • Cool to RT. The solution will contain the free amine.

    • Extract exhaustively with Dichloromethane (DCM) or Chloroform (

      
      ).
      
    • Note: The free amine is relatively volatile and basic. Do not use acidic washes.

    • Dry organics over

      
       (avoid acidic drying agents) and concentrate carefully.
      
Step 4: Salt Formation (Dihydrochloride)

Objective: Stabilize the amine as a non-volatile, water-soluble salt.

  • Dissolution: Dissolve the crude free amine in anhydrous 1,4-Dioxane or Diethyl Ether.

  • Acidification: Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0 °C.

    • Observation: Immediate precipitation of a white solid.

  • Isolation:

    • Stir for 30 mins.

    • Filter the solid under

      
       (product is hygroscopic).
      
    • Wash with anhydrous ether.

    • Dry under high vacuum over

      
      .
      

Quality Control & Characterization

Expected Data for 1-(Pyridin-4-yl)cyclobutan-1-amine 2HCl:

  • Appearance: White to off-white crystalline powder.

  • Solubility: Highly soluble in water, methanol; insoluble in ether, hexanes.

  • 1H NMR (400 MHz, D2O):

    • 
       8.85 (d, 2H, Pyridine-H2/H6)
      
    • 
       8.10 (d, 2H, Pyridine-H3/H5)
      
    • 
       2.80–2.95 (m, 2H, Cyclobutane)
      
    • 
       2.55–2.70 (m, 2H, Cyclobutane)
      
    • 
       2.10–2.30 (m, 2H, Cyclobutane)
      
    • Note: The amine protons (

      
      ) exchange with 
      
      
      
      and are not visible.
  • Mass Spectrometry (ESI+):

    • Calc.[7][9][10] for

      
       [M+H]+: 149.10[9]
      
    • Found: 149.1[9]

Safety & Handling (SDS Summary)

  • 4-Pyridylacetonitrile: Acute toxin (Oral/Dermal). Metabolic precursor to cyanide. Handle in a well-ventilated hood.

  • 1,3-Dibromopropane: Alkylating agent. Potential carcinogen.

  • Sodium Hydride: Water-reactive. Pyrophoric. Keep away from moisture.

  • Final Salt: Irritant. Hygroscopic. Store in a desiccator at -20 °C for long-term stability.

References

  • Organic Syntheses Procedure for Cyclobutylamine

    • Title: Cyclobutylamine (Method via Curtius/Hofmann analogs).
    • Source: Organic Syntheses, Coll.[11] Vol. 5, p. 273 (1973).

    • URL:[Link]

  • Hofmann Rearrangement Mechanism & Scope

    • Title: Hofmann Rearrangement - Wikipedia (General Mechanism Overview).
    • Source: Wikipedia.
    • URL:[Link]

  • Synthesis of 1-Arylcyclobutanamines (Analogous Chemistry)

    • Title: Application Notes and Protocols for the Reaction of 1,3-Dibromopropane with Primary Amines (Benchchem).[5]

    • Source: Benchchem Applic
  • Pyridine-4-acetonitrile Properties

    • Title: 4-Pyridylacetonitrile Hydrochloride (Marshall Digital Scholar).
    • Source: Marshall University Research.
    • URL:[Link]

Sources

Reductive amination techniques using pyridine-substituted amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reductive Amination of Pyridine-Substituted Amines

Abstract & Core Challenge

Reductive amination is a cornerstone reaction in medicinal chemistry, yet pyridine-substituted amines (aminopyridines) present unique synthetic challenges. Unlike aliphatic amines or simple anilines, aminopyridines suffer from dual-mode deactivation :

  • Electronic Deficit: The electron-withdrawing nature of the pyridine ring significantly lowers the nucleophilicity of the exocyclic nitrogen.

  • Competitive Protonation: The basic pyridine ring nitrogen (

    
     for 2-aminopyridine) can sequester protons intended to activate the carbonyl electrophile, or conversely, protonation of the ring can inductively deactivate the exocyclic amine further.
    

This guide provides optimized protocols to overcome these barriers, specifically differentiating between the "aniline-like" 3-aminopyridines and the "amide-like" 2-aminopyridines.

Mechanistic Insight: The Nucleophilicity Gap

To select the correct protocol, one must understand the electronic environment of the substrate.

  • 3-Aminopyridine: Behaves similarly to aniline. The exocyclic nitrogen is conjugated with the ring but not as severely deactivated. Standard reductive amination conditions usually suffice.

  • 2-Aminopyridine & 4-Aminopyridine: These are significantly less nucleophilic due to strong resonance delocalization of the amine lone pair into the ring nitrogen. 2-aminopyridines are particularly stubborn due to potential tautomerization and steric hindrance at the ortho position.

Figure 1: Mechanistic Pathway and Failure Points

ReductiveAmination Start Aminopyridine + Carbonyl RingProt TRAP: Ring Protonation (Deactivates Nucleophile) Start->RingProt Competitive Equilibrium Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Slow Step (Low Nucleophilicity) Acid Acid Catalyst (AcOH/Lewis Acid) Acid->Start Activates Carbonyl Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O Reduction Hydride Transfer (STAB/NaBH4) Iminium->Reduction Product Secondary Amine Reduction->Product

Caption: Pathway analysis showing the critical "Trap" of ring protonation versus the desired hemiaminal formation.

Reducing Agent Selection Matrix

Not all hydrides are created equal. For aminopyridines, selectivity is paramount.

ReagentAcronymReactivity ProfileRecommended Use Case
Sodium Triacetoxyborohydride STAB / NaBH(OAc)₃Mild, selective for imines over aldehydes/ketones.The Gold Standard. Use for 3-APs and reactive aldehydes.
Sodium Cyanoborohydride NaBH₃CNpH-dependent stability; toxic.[1]Legacy method. Use only if STAB fails or low pH (<4) is required.
Sodium Borohydride NaBH₄Strong, non-selective.Use with Ti(OiPr)₄. Reduces pre-formed imines in stepwise protocols.
Borane-Pyridine Complex BH₃·PySlow, stable.Useful for large-scale industrial processes; less common in discovery.

Protocol A: The "Gold Standard" (STAB + AcOH)

Applicability: 3-aminopyridines, 4-aminopyridines, and electron-rich 2-aminopyridines reacting with aldehydes. Mechanism: STAB is sterically bulky and electron-poor, preventing it from reducing the aldehyde/ketone before the imine is formed. Acetic acid (AcOH) catalyzes the hemiaminal formation without fully protonating the pyridine ring to a deactivating extent.

Materials:

  • Substrate Amine (1.0 equiv)

  • Aldehyde/Ketone (1.1–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Glacial Acetic Acid (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer.

Step-by-Step Procedure:

  • Preparation: In a clean, dry vial, dissolve the Aminopyridine (1.0 mmol) in DCE (3–5 mL).

  • Activation: Add the Aldehyde/Ketone (1.1 mmol) followed by Acetic Acid (1.0 mmol). Stir for 10–15 minutes at room temperature.

    • Why? This pre-equilibrium allows the "invisible" hemiaminal to begin forming before the reductant is introduced.

  • Reduction: Add STAB (1.4 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen.

    • Aldehydes:[2][3][4] Complete in 1–4 hours.

    • Ketones:[5][6] May require 12–24 hours.

  • Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes to quench excess hydride and neutralize the acid.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Titanium Boost" (Ti(OiPr)₄)

Applicability: 2-aminopyridines , sterically hindered ketones, or electron-deficient amines where Protocol A yields <20%. Mechanism: Titanium(IV) isopropoxide acts as a dual-function reagent: it is a strong Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium toward the imine (Le Chatelier's principle).

Materials:

  • Substrate Amine (1.0 equiv)

  • Ketone/Aldehyde (1.1 equiv)

  • Titanium(IV) isopropoxide (1.2–1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) Note: We switch to NaBH₄ here because we will pre-form the imine.

  • Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Procedure:

  • Imine Formation (Neat or Conc.): In a dry vial, mix the Aminopyridine and Ketone (neat if liquid, or in minimal THF if solid).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Critical Step: Seal the vessel and stir at room temperature (or 50°C for difficult substrates) for 4–12 hours. The solution often turns yellow/orange, indicating imine/titanium-complex formation.

  • Dilution: Dilute the viscous mixture with Methanol (dry, 5 mL per mmol).

    • Why MeOH? NaBH₄ requires a protic solvent to function effectively, and Ti(OiPr)₄ is compatible with MeOH for short durations.

  • Reduction: Carefully add NaBH₄ (1.5 equiv) in portions.

    • Safety: Exothermic with gas evolution.

  • Hydrolysis: After reaction completion (check LCMS), add 1N NaOH or NH₄OH. A white/blue precipitate (Titanium salts) will form.

  • Filtration: Filter the suspension through a Celite pad to remove Titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and purify via column chromatography.

Decision Logic & Troubleshooting

Figure 2: Method Selection Tree

SelectionTree Start Start: Aminopyridine + Carbonyl IsAldehyde Is it an Aldehyde? Start->IsAldehyde Is2AP Is it a 2-Aminopyridine? IsAldehyde->Is2AP No (It is a Ketone) MethodA Method A: STAB + AcOH (Standard) IsAldehyde->MethodA Yes (High Reactivity) Is2AP->MethodA No (3-AP/4-AP) MethodB Method B: Ti(OiPr)4 + NaBH4 (Forcing) Is2AP->MethodB Yes (Low Nucleophilicity) MethodA->MethodB If Yield < 30%

Caption: Decision tree for selecting between Borohydride (Method A) and Titanium-mediated (Method B) protocols.

Troubleshooting Table

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Nucleophile too weak (2-AP).Switch to Method B (Ti-mediated) . Heat the imine formation step to 60°C.
Aldehyde Reduction (Alcohol formed) Reductant too active or added too fast.Ensure STAB is used, not NaBH₄ (unless using Method B). Stir amine+aldehyde for 30 mins before adding reductant.
Stuck at Imine Reduction step failed.If using STAB, add 1 eq of AcOH or switch to NaBH₄ (only after imine is fully formed).
Titanium Emulsion Poor workup hydrolysis.Use 1N NaOH or Rochelle's Salt solution during workup to solubilize Ti salts.

References

  • Abdel-Magid, A. F., et al. (1996).[4][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • The definitive guide on STAB, establishing it as the superior reagent for chemoselectivity.
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

    • Foundational paper for using Titanium isopropoxide to drive imine formation in difficult substr
  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Primary, Secondary, and Tertiary Amines." Journal of the Chemical Society, Perkin Transactions 1. Expands the Ti-mediated protocol to include NaBH4 as the reductant.
  • Albert, A., et al. (1948). "The strength of heterocyclic bases." Journal of the Chemical Society.[8][9]

    • Source of pKa data (2-AP: 6.86, 4-AP: 9.17) explaining the electronic challenges.

Sources

Application Note: Protecting Group Strategies for 1-(Pyridin-4-yl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The protection of 1-(pyridin-4-yl)cyclobutan-1-amine presents a unique "steric-electronic conundrum" often encountered in kinase inhibitor synthesis. This scaffold features a primary amine attached to a quaternary carbon (gem-disubstituted), creating significant steric bulk. Simultaneously, the pendant pyridine ring introduces a basic nitrogen (


) that can interfere with acidic reagents or coordinate with metal catalysts.

Standard protection protocols often fail or proceed sluggishly with this substrate due to the difficult trajectory of nucleophilic attack on the protecting group reagent. This guide details optimized protocols for Boc (tert-butoxycarbonyl) , Cbz (benzyloxycarbonyl) , and Fmoc (9-fluorenylmethoxycarbonyl) strategies, with a specific focus on accelerating the reaction kinetics of hindered amines.

Strategic Decision Matrix

Before selecting a protocol, evaluate the downstream synthetic requirements using the logic flow below.

ProtectionStrategy cluster_legend Decision Factors Start Start: Select Strategy Q1 Is the target molecule acid-sensitive? Start->Q1 Q2 Is the pyridine ring sensitive to reduction? Q1->Q2 No Fmoc Strategy B: Fmoc Protection (Best for acid-labile targets) Q1->Fmoc Yes Boc Strategy A: Boc Protection (Best for general solution phase) Q2->Boc Yes (Avoid H2) Cbz Strategy C: Cbz Protection (Orthogonal to Boc/Fmoc) Q2->Cbz No (Safe for H2/Pd) Note1 Boc is the default choice for robust stability.

Figure 1: Decision matrix for selecting the optimal amine protecting group based on downstream compatibility.

Comparative Analysis of Protecting Groups

FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Steric Tolerance Moderate (Requires forcing conditions)High (Reagent is less bulky than

)
Low (Very bulky reagent)
Pyridine Compatibility ExcellentGood (Watch for catalyst poisoning during removal)Moderate (Pyridine can induce slow self-cleavage)
Removal Conditions Acid (HCl/Dioxane or TFA)Hydrogenolysis (

/Pd) or Acid (HBr)
Base (Piperidine/DBU)
Crystallinity GoodExcellent (Aromatic stacking)Excellent
Recommendation Primary Choice Secondary Choice Specialized Use Only

Protocol A: Optimized Boc Protection (The "Methanol Acceleration" Method)

Scientific Rationale: Standard Boc protection uses DCM or THF. However, for hindered amines like 1-(pyridin-4-yl)cyclobutan-1-amine, the reaction with


 is kinetically slow.
  • The Insight: Using Methanol (MeOH) or Ethanol as the solvent significantly accelerates the reaction. The alcohol acts as a hydrogen-bond donor, stabilizing the zwitterionic tetrahedral intermediate formed during the nucleophilic attack of the amine on the anhydride [1].

  • Pyridine Management: No external base is usually required if MeOH is used, as the pyridine acts as an internal proton sink/shuttle, though catalytic DMAP can be added if the reaction stalls.

Materials
  • Substrate: 1-(pyridin-4-yl)cyclobutan-1-amine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 – 1.5 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) [Grade: ACS Reagent]

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.05 equiv)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(pyridin-4-yl)cyclobutan-1-amine (10 mmol) in MeOH (30 mL, 0.3 M concentration).

    • Note: If the starting material is a hydrochloride salt, add

      
       (1.1 equiv) to free-base the amine before adding 
      
      
      
      .
  • Reagent Addition: Add

    
     (12 mmol, 1.2 equiv) in one portion.
    
    • Optional: If the reaction is expected to be difficult, add 5 mol% DMAP.

  • Reaction: Stir at 40°C for 4–12 hours.

    • Monitoring: Monitor by TLC or LCMS. The disappearance of the polar amine peak and appearance of the less polar carbamate is distinct.

    • Why 40°C? Slight heating overcomes the steric barrier of the cyclobutane quaternary center without causing thermal degradation.

  • Workup (Critical for Pyridines):

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash 1: Saturated

      
       (removes acidic impurities).
      
    • Wash 2: Water (removes residual MeOH).

    • Wash 3: Brine.[1]

    • Avoid Acid Washes: Do not wash with 1M HCl or citric acid, as this will protonate the pyridine ring and extract your product into the aqueous layer.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
    

Protocol B: Deprotection Strategy (HCl vs. TFA)

Scientific Rationale: While TFA is common for Boc removal, it forms trifluoroacetate salts which are hygroscopic and difficult to handle, especially with basic pyridines. HCl in 1,4-Dioxane is preferred because it forms a defined hydrochloride salt that often precipitates directly, simplifying isolation [2].

Step-by-Step Procedure
  • Dissolution: Dissolve the N-Boc protected amine (1.0 mmol) in 1,4-Dioxane (2 mL).

  • Acidolysis: Add 4.0 M HCl in Dioxane (5 mL, 20 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Observation: A white precipitate (the pyridine-amine bis-HCl salt) usually forms.

  • Isolation:

    • Method A (Filtration): If solid precipitates, filter under nitrogen, wash with

      
      , and dry.
      
    • Method B (Evaporation): If no solid forms, concentrate to dryness. Triturate the residue with diethyl ether to remove organic byproducts (tert-butyl chloride).

  • Free-Basing (If required):

    • Dissolve the salt in minimal water.

    • Adjust pH to >12 using 2M NaOH.

    • Extract immediately with DCM (3x). Note: Pyridines are water-soluble; multiple extractions are necessary.

Protocol C: Cbz Protection (Alternative)

Use this if the molecule must survive acidic conditions later in the synthesis.

Step-by-Step Procedure
  • Setup: Dissolve amine (10 mmol) in a biphasic mixture of EtOAc (20 mL) and saturated aqueous

    
     (20 mL).
    
  • Addition: Cool to 0°C. Add Benzyl Chloroformate (Cbz-Cl) (1.2 equiv) dropwise.

  • Reaction: Vigorously stir at 0°C -> RT for 6 hours.

  • Workup: Separate layers. Wash organic layer with water and brine.[1]

  • Removal Note: To remove Cbz, use

    
     (1 atm) and Pd/C (10 wt%).
    
    • Warning: The pyridine nitrogen can poison the Pd catalyst. If reduction is slow, add 1.0 equiv of HCl (to protonate the pyridine) or use

      
       (Pearlman's catalyst) which is more robust.
      

Experimental Workflow Visualization

The following diagram illustrates the critical checkpoints in the Boc protection workflow, emphasizing the specific handling of the pyridine moiety.

BocWorkflow Input Substrate: 1-(pyridin-4-yl)cyclobutan-1-amine Step1 Solvation: MeOH (0.3M) (Accelerates kinetics) Input->Step1 Step2 Reagent Addition: Boc2O (1.2 eq) Optional: DMAP Step1->Step2 Step3 Reaction: 40°C, 4-12h Step2->Step3 Check Check LCMS: Conversion >95%? Step3->Check Check->Step3 No (Add more time/heat) Workup Workup: Evaporate MeOH Dissolve in EtOAc Check->Workup Yes Wash Wash: Sat. NaHCO3 (NO Acid Wash!) Workup->Wash Product Final Product: N-Boc Protected Amine Wash->Product

Figure 2: Optimized workflow for Boc protection of pyridine-substituted cyclobutyl amines.

References

  • Vilaivan, T. (2006).[2] Alcohol as a solvent and catalyst for the N-tert-butoxycarbonylation of amines.[3] Tetrahedron Letters, 47(38), 6739-6742. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]

  • WuXi Biology. (2022). Alcohol Speed up Boc Protection of Primary Amines.[2] Magical Power of Quantum Mechanics. [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-Arylcyclobutan-1-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Arylcyclobutan-1-amines in Modern Drug Discovery

The 1-arylcyclobutan-1-amine motif is a privileged scaffold in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of the cyclobutane ring offers a distinct advantage over more traditional, often planar, aromatic systems.[1][2][3] This structural feature can lead to improved metabolic stability, enhanced solubility, and novel intellectual property positions for new drug candidates.[2] As such, the development of robust and versatile synthetic routes to access these valuable building blocks is of paramount importance for researchers in the pharmaceutical and biotechnology sectors.[1][4]

These application notes provide a comprehensive overview of the general procedures for synthesizing 1-arylcyclobutan-1-amines, with a focus on practical, field-proven protocols and an in-depth explanation of the underlying chemical principles.

Strategic Approaches to the Synthesis of 1-Arylcyclobutan-1-amines

The synthesis of 1-arylcyclobutan-1-amines can be broadly categorized into two main strategic approaches:

  • Sequential Functionalization of a Pre-formed Cyclobutane Core: This is the most common and versatile approach, typically involving the synthesis of a 1-arylcyclobutanone intermediate followed by the introduction of the amine group.

  • Convergent Approaches: These methods involve the simultaneous formation of the cyclobutane ring and the introduction of the desired functionalities.

This guide will primarily focus on the sequential functionalization strategy due to its modularity and broad applicability.

Part 1: Synthesis of the 1-Arylcyclobutanone Intermediate

A key precursor for the synthesis of 1-arylcyclobutan-1-amines is the corresponding 1-arylcyclobutanone. Two primary methods for the preparation of this intermediate are highlighted below.

Method 1: Grignard Addition to a Cyclobutanone Precursor

This classic organometallic reaction provides a straightforward method for introducing the aryl group onto the cyclobutane ring.[5][6][7][8] The reaction proceeds via the nucleophilic addition of an aryl Grignard reagent to a suitable cyclobutanone derivative.

Workflow for Grignard Addition to Cyclobutanone:

start Start with Cyclobutanone Derivative reaction Grignard Addition (Anhydrous Et2O or THF, -78 °C to rt) start->reaction grignard Prepare Aryl Grignard Reagent (Ar-MgBr) grignard->reaction workup Aqueous Workup (e.g., sat. aq. NH4Cl) reaction->workup oxidation Oxidation of Tertiary Alcohol (e.g., PCC, DMP) workup->oxidation product 1-Arylcyclobutanone oxidation->product start Start with Aryl Ester kulinkovich Kulinkovich Reaction start->kulinkovich reagents Grignard Reagent (e.g., EtMgBr) Ti(OiPr)4 reagents->kulinkovich cyclopropanol 1-Arylcyclopropanol intermediate kulinkovich->cyclopropanol rearrangement Acid-catalyzed Rearrangement (e.g., Lewis or Brønsted acid) cyclopropanol->rearrangement product 1-Arylcyclobutanone rearrangement->product start 1-Arylcyclobutanone reaction Reductive Amination (One-pot) start->reaction amine Amine Source (e.g., NH4OAc, NH3) amine->reaction reducing_agent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) reducing_agent->reaction workup Aqueous Workup and Extraction reaction->workup product 1-Arylcyclobutan-1-amine workup->product

Sources

Troubleshooting & Optimization

Stability of 1-(Pyridin-4-yl)cyclobutan-1-amine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Pyridin-4-yl)cyclobutan-1-amine

Executive Summary

Status: Chemically Stable but Physically Labile.

1-(Pyridin-4-yl)cyclobutan-1-amine is chemically robust against standard aqueous bases (NaOH, Na₂CO₃, K₂CO₃) and organic bases (TEA, DIPEA). It does not readily undergo Retro-Mannich fragmentation or ring-opening under standard laboratory conditions.

However, users frequently report "instability" due to three physical phenomena:

  • Aqueous Partitioning: The free base is highly polar and often lost in the aqueous phase during extraction.

  • Atmospheric Reactivity: The primary amine rapidly reacts with atmospheric CO₂ to form carbamates, appearing as "decomposition" on LCMS/NMR.

  • Volatility: The free base can sublime or evaporate under high vacuum, leading to mass loss.

Module 1: The "Disappearing Product" Phenomenon

Symptom: Low recovery after basic workup (liquid-liquid extraction). Diagnosis: Incorrect pH adjustment or solvent selection.

The Physicochemical Trap

This molecule is a "zwitterionic-like" challenge.

  • Pyridine Nitrogen (

    
    ):  At neutral pH, this is uncharged.
    
  • Cyclobutylamine Nitrogen (

    
    ):  At neutral pH, this is fully protonated (
    
    
    
    ).

Critical Error: Extracting at pH 8-9. At this pH, the amine is still protonated and remains in the water layer. To extract the free base, you must suppress the ionization of the primary amine.

Protocol: High-Recovery Extraction
  • pH Adjustment: Basify the aqueous layer to pH > 12 using 2M NaOH. (Target pH =

    
    ).
    
  • Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration shell of the polar amine (Salting-out effect).

  • Solvent Choice: Do not use Diethyl Ether or Hexanes. Use DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) . The alcohol component is crucial to solvate the polar amine.

Module 2: The "Ghost Impurity" (Atmospheric Instability)

Symptom: Freshly isolated oil shows new peaks in NMR or LCMS (


) after sitting on the bench.
Diagnosis:  Formation of Carbamic Acid/Carbamate salts.[1][2][3]
Mechanism

Cyclobutylamines are sterically exposed and highly nucleophilic. Upon exposure to air, the free base reacts with CO₂:



This is often mistaken for decomposition. It is reversible upon acidification.

Visual Guide: Stability Cycle

The following diagram illustrates the relationship between the storage forms and environmental exposure.

StabilityCycle Salt HCl Salt Form (Stable Solid) Aqueous Aqueous Phase (pH > 12) Salt->Aqueous Dissolve (H2O) FreeBase Free Base (Volatile Oil) FreeBase->Salt + HCl (Storage) Carbamate Carbamate Species (Waxy Solid/Impurity) FreeBase->Carbamate + CO2 (Air Exposure) Carbamate->Salt + HCl (Reversal) Aqueous->FreeBase Extract (DCM/IPA)

Figure 1: The cycle of state changes. The "Carbamate" is often misidentified as degradation. Treating the waxy solid with HCl reverts it to the stable salt.

Module 3: Chemical Compatibility Guide

Reagent ClassCompatibilityRisk LevelNotes
Aqueous Base (NaOH, KOH)High LowStable up to 100°C. No hydrolysis of the C-N bond.
Strong Organic Base (NaH, KHMDS)Medium MediumPyridine ring metallation is possible at C3/C5. Ring opening is unlikely without a leaving group.
Alkyl Lithium (n-BuLi)Low High Nucleophilic attack on the pyridine ring or directed lithiation. Avoid unless protecting the amine.
Acyl Chlorides High LowReacts cleanly to form amides. Pyridine acts as an internal base/catalyst.
Oxidants (mCPBA, H₂O₂)Low High Will form Pyridine N-oxide (stable) or oxidize the amine to nitro/nitroso (unstable).

Troubleshooting FAQs

Q1: I see a secondary peak in LCMS at M+44. Is my ring opening? A: No. M+44 is characteristic of


 insertion (Carbamate formation).
  • Test: Acidify a small aliquot with dilute HCl. If the peak disappears and the parent mass (

    
    ) returns, it is the carbamate.
    
  • Fix: Do not store the free base. Convert immediately to the HCl or TFA salt.

Q2: Can I use this amine in a Buchwald-Hartwig coupling? A: Yes, but the pyridine nitrogen is a potential "poison" for Pd catalysts.

  • Strategy: Use a bidentate ligand (e.g., Xantphos, BINAP) that outcompetes the pyridine for the metal center. Ensure you use enough base (Cs₂CO₃) to keep the primary amine deprotonated.

Q3: Why is my yield >100% after workup? A: Solvent trapping. The cyclobutane scaffold, combined with the pyridine, creates a lattice that traps chlorinated solvents (DCM/CHCl₃).

  • Fix: Dry under high vacuum at 40°C for >12 hours, or chase with diethyl ether (if the salt form is used).

Q4: Is the cyclobutane ring at risk of "Retro-Mannich" fragmentation? A: Only if you introduce a carbonyl group at the alpha-position (which is impossible here as it is a quaternary carbon) or generate a radical cation. Under standard basic conditions, the ring strain (~26 kcal/mol) is contained. The bond dissociation energy of the C-C bonds is high enough to prevent spontaneous rupture at room temperature.

References & Grounding

  • Synthesis & Workup Standards:

    • Patent: WO 2013/134298 A1. Describes the synthesis of 1-(pyridin-4-yl)cyclobutan-1-amine derivatives. Explicitly details the isolation of the free base via neutralization with saturated

      
      , extraction, and immediate conversion to the HCl salt to prevent degradation/loss.
      
    • Source:

  • Physicochemical Properties:

    • Data:

      
       values for Pyridine (~5.[4]3) and Cycloalkylamines (~10.5) dictate the extraction pH requirement of >12.
      
    • Source:

  • Carbamate Formation Mechanism:

    • Context: General reactivity of strained/hindered primary amines with atmospheric

      
      .
      
    • Source:

Sources

Validation & Comparative

Analytical Benchmarking: 1H NMR Characterization of 1-(Pyridin-4-yl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR spectral analysis of 1-(Pyridin-4-yl)cyclobutan-1-amine , a critical gem-disubstituted scaffold often used in medicinal chemistry as a conformationally restricted bioisostere for piperidine or phenyl rings.[1][2]

Part 1: Strategic Context & Structural Logic[1][2]

The 1-(pyridin-4-yl)cyclobutan-1-amine scaffold presents a unique NMR challenge due to its symmetry and the electronic push-pull between the electron-deficient pyridine ring and the electron-donating primary amine on the same quaternary carbon.[1][2]

Why this analysis matters:

  • Symmetry Verification: The molecule possesses a plane of symmetry passing through C1 and C3 of the cyclobutane ring.[1][2] Deviation from this symmetry in the NMR spectrum often indicates desymmetrization due to impurities (e.g., mono-substitution at C2) or restricted rotation in hindered analogs.[1][2]

  • Proton Exchange: The primary amine (-NH₂) protons are labile.[1][2] Their visibility and integration are the primary "performance" metric when choosing between solvents.[1][2]

Part 2: Comparative Performance Guide

Solvent Selection: The Critical Variable

The choice of solvent dictates the visibility of the amine protons and the resolution of the cyclobutane multiplets.[2]

Comparison Table: Solvent Performance

FeatureChloroform-d (CDCl₃) DMSO-d₆ Performance Verdict
Amine (-NH₂) Signal Poor. Often invisible or a very broad, low hump around 1.5–2.0 ppm due to rapid exchange and quadrupole broadening.[1][2]Excellent. Appears as a distinct broad singlet (or doublet if coupled) around 2.0–2.5 ppm (free base) or >8.0 ppm (salt).[1][2]DMSO-d₆ is superior for quantitative integration of the amine.[1][2]
Pyridine Shifts

-H: ~8.55 ppm

-H: ~7.35 ppm

-H: ~8.45 ppm

-H: ~7.40 ppm
Shifts are comparable, but DMSO causes slight deshielding of

-protons due to H-bonding.[1][2]
Cyclobutane Resolution High. Distinct separation of the AA'BB' / AA'MM' multiplets.[2]Moderate. Viscosity of DMSO can cause slight line broadening, merging complex multiplets.[2]CDCl₃ is superior for detailed coupling constant (

) analysis of the ring.[1][2]
Water Peak Interference Minimal (1.56 ppm).[1][2] Usually distinct from ring protons.[1][2]High (3.33 ppm).[1][2] Can overlap with cyclobutane signals if the sample is wet.[1][2]CDCl₃ is safer for "wet" crude samples.[1][2]
Product vs. Precursor Differentiation

A common synthesis route involves the Curtius rearrangement of the carboxylic acid or the Strecker synthesis via 1-(pyridin-4-yl)cyclobutanecarbonitrile .[1][2] Distinguishing the nitrile precursor from the amine product is the most frequent analytical task.[2]

Comparison Table: Spectral Fingerprint (CDCl₃)

Proton EnvironmentPrecursor: Nitrile (-CN) Product: Amine (-NH₂) Diagnostic Shift
Pyridine

-H
~8.60 ppm (doublet)~8.52 ppm (doublet)Minimal change.[1][2]
Cyclobutane C2/C4 (H) 3.00 – 3.25 ppm 2.30 – 2.60 ppm Major Indicator. The Nitrile group is a strong EWG, deshielding these protons.[2] The Amine is less withdrawing, causing a ~0.6 ppm upfield shift .[2]
Cyclobutane C3 (H) ~2.10 – 2.40 ppm~1.80 – 2.10 ppmSlight upfield shift in the product.[1][2]
Exchangeable Protons NoneBroad singlet (~1.8 ppm)Appearance of exchangeable peak (D₂O shake test confirms).[1][2]

Technical Insight: If you observe a triplet-like multiplet near 3.1 ppm, your reaction is incomplete.[1][2] The amine ring protons must shift upfield to the 2.3–2.6 ppm range.[1][2]

Part 3: Experimental Protocol & Visualization

Standard Operating Procedure (SOP)

To ensure reproducibility and "self-validating" results, follow this protocol.

  • Sample Preparation:

    • Weigh 5–10 mg of the compound.[1][2]

    • Crucial Step: If the sample is a hydrochloride salt (common for pyridines), you must use DMSO-d₆ or add 1-2 drops of NaOD/D₂O to CDCl₃ to free the base; otherwise, the spectrum will represent the pyridinium salt (shifting aromatic peaks downfield by >0.5 ppm).[2]

    • Dissolve in 0.6 mL of solvent. Ensure the solution height in the tube is at least 4.5 cm.[1][2]

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): Set to 5 seconds . (Pyridine protons have long T1 relaxation times; a short D1 will reduce integration accuracy of the aromatic signals).[1][2]

    • Scans: 16 (CDCl₃) or 64 (DMSO-d₆).[1][2]

  • Data Processing:

    • Line Broadening (LB): 0.3 Hz.[1][2]

    • Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Structural Assignment Logic (DOT Diagram)

The following diagram illustrates the decision tree for assigning the specific splitting patterns observed in this symmetric scaffold.

NMR_Assignment Start 1H NMR Spectrum Analysis Aromatic Region: 7.0 - 9.0 ppm (Pyridine Ring) Start->Aromatic Aliphatic Region: 1.5 - 3.0 ppm (Cyclobutane + Amine) Start->Aliphatic Py_Alpha Doublet (~8.5 ppm) Integration: 2H (Protons adjacent to N) Aromatic->Py_Alpha Py_Beta Doublet (~7.3 ppm) Integration: 2H (Protons adjacent to Cyclobutane) Aromatic->Py_Beta Sym_Check Check Symmetry: Are C2 and C4 equivalent? Aliphatic->Sym_Check Amine_Peak Broad Singlet (Position varies by solvent) Aliphatic->Amine_Peak Complex_Mult Multiplet (~2.4 ppm) Integration: 4H (C2/C4 Protons) Sym_Check->Complex_Mult Yes (Symmetric) Simple_Mult Multiplet (~2.0 ppm) Integration: 2H (C3 Protons) Sym_Check->Simple_Mult Yes (Symmetric) Deshielding Deshielding Complex_Mult->Deshielding Deshielded by Pyridine & Amine Shielding Shielding Simple_Mult->Shielding Most shielded (Far from substituents)

Caption: Logical flow for assigning protons in 1-(pyridin-4-yl)cyclobutan-1-amine based on chemical shift zones and integration values.

Synthesis & Validation Workflow (DOT Diagram)

This workflow ensures the differentiation between the nitrile precursor and the amine product.[2]

Synthesis_Check Precursor Precursor: 1-(pyridin-4-yl) cyclobutanecarbonitrile Reaction Reaction: Hydrolysis/Curtius or Reduction Precursor->Reaction Crude Crude Product Reaction->Crude NMR_Check 1H NMR (CDCl3) Crude->NMR_Check Decision Check C2/C4 Region (2.3 - 3.2 ppm) NMR_Check->Decision Result_A Peaks at ~3.1 ppm (Incomplete Reaction) Decision->Result_A Downfield Shift Result_B Peaks at ~2.4 ppm (Success: Amine) Decision->Result_B Upfield Shift

Caption: Diagnostic workflow to validate the conversion of nitrile precursor to the target amine using 1H NMR shift markers.

References

  • Vertex AI Search . (2023).[1][2] 1-(pyridin-4-yl)cyclobutanecarbonitrile NMR data. Retrieved from (Note: Generalized reference based on search snippet 1.1).[1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[2] Retrieved from .[1][2]

  • PubChem . (2023).[1][2] 1-(pyridin-4-yl)cyclobutan-1-amine Compound Summary. National Library of Medicine.[1][2] Retrieved from .[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Authoritative text on general cyclobutane/pyridine shifts).

  • ChemicalBook . (2023).[1][2] 4-Cyanopyridine 1H NMR Spectrum. Retrieved from (Reference for Pyridine ring shift comparison).[1][2]

Sources

Structural Comparison of Piperidine and Cyclobutane Amine Bioisosteres: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 100 FDA-approved drugs. However, its ubiquity has led to a crowded intellectual property (IP) landscape and recurrent ADMET liabilities, specifically oxidative metabolism at the


-carbon and hERG channel inhibition due to high basicity.

This guide analyzes the 1,3-disubstituted cyclobutane amine as a high-value bioisostere for the 1,4-disubstituted piperidine. By transitioning to the cyclobutane scaffold, researchers can modulate pKa, improve metabolic stability, and secure novel IP space while maintaining critical exit vectors required for target engagement.

Structural & Geometric Analysis: The Exit Vector

The success of a bioisosteric replacement hinges on the fidelity of "exit vectors"—the angle and distance at which substituents project from the core scaffold.

Geometry Comparison
  • 1,4-Piperidine: Exists predominantly in a chair conformation. The distance between the nitrogen and the C4-substituent is approximately 3.5–4.0 Å (depending on N-substitution). It is semi-flexible.

  • 1,3-Cyclobutane: The ring is puckered (butterfly shape) to relieve torsional strain.

    • Trans-1,3-cyclobutane: The substituents are pseudo-diequatorial. This provides a linear vector highly homologous to the 1,4-piperidine.

    • Cis-1,3-cyclobutane: The substituents are pseudo-axial/equatorial, creating a "bent" vector more akin to 1,3-piperidine or ortho-substituted aromatics.

Key Insight: For replacing a standard 1,4-piperidine linker, the trans-1,3-cyclobutane is the requisite geometric mimic.

Decision Logic for Scaffold Selection

The following decision tree illustrates when to deploy the cyclobutane bioisostere based on structural and property constraints.

Bioisostere_Decision_Tree Start Lead Compound: Piperidine Scaffold Check_Prop Analyze Liability Start->Check_Prop Metab_Issue High Clearance? (Oxidative Metabolism) Check_Prop->Metab_Issue Yes hERG_Issue hERG Liability? (High pKa) Check_Prop->hERG_Issue Yes IP_Issue IP Space Crowded? Check_Prop->IP_Issue Yes Select_Cyclo Select 1,3-Cyclobutane Bioisostere Metab_Issue->Select_Cyclo hERG_Issue->Select_Cyclo IP_Issue->Select_Cyclo Geo_Check Check Geometry: Linear vs Bent? Select_Cyclo->Geo_Check Trans_Route Synthesize Trans-1,3-isomer Geo_Check->Trans_Route Mimic 1,4-Piperidine Cis_Route Synthesize Cis-1,3-isomer Geo_Check->Cis_Route Mimic 1,3-Piperidine

Figure 1: Strategic decision tree for transitioning from piperidine to cyclobutane scaffolds based on ADMET and IP constraints.

Physicochemical Profiling

The transition from a 6-membered saturated heterocycle to a 4-membered carbocycle fundamentally alters the electronic landscape of the molecule.

Basicity (pKa) Modulation

Piperidine is a strong base (pKa ~11.0). At physiological pH (7.4), it is >99.9% protonated. This cationic charge is often necessary for potency (e.g., salt bridge formation in GPCRs) but drives hERG liability and poor passive permeability.

Cyclobutane amines typically exhibit a lower pKa (8.5 – 9.5) .

  • Mechanism: The bond angles in the 4-membered ring (~88°) increase the s-character of the carbon orbitals involved in the ring, consequently increasing the p-character of the exocyclic bonds. While this effect is subtle, the removal of the cyclic nitrogen (if replacing the ring N with an exocyclic amine) or the strain effects generally lower basicity compared to the relaxed piperidine.

  • Impact: A drop in pKa of 1–2 units can significantly increase the fraction of neutral species (

    
    ) at pH 7.4, improving membrane permeability (Papp) without abolishing the capacity for electrostatic interactions.
    
Comparative Data Summary
Property1,4-PiperidineTrans-1,3-Cyclobutane AmineImpact of Switch
Geometry Chair (Flexible)Puckered (Rigid)Rigidification lowers entropic penalty upon binding.
Vector Length ~3.8 Å~3.6 ÅMinimal disruption to binding mode.
pKa (Basicity) ~10.8 - 11.2~8.5 - 9.6Improved Permeability ; Reduced hERG risk.
LogD (pH 7.4) VariableGenerally LowerImproved LLE (Lipophilic Ligand Efficiency).
Metabolic Site

-Carbon (High Risk)
Ring Carbons (Low Risk)Extended Half-life (t1/2) .
Csp3 Fraction HighHighMaintains solubility/3D character.

ADMET Performance: Metabolism & Toxicity[1]

Metabolic Stability (Microsomal)

Piperidines are notorious for oxidative metabolism. Cytochrome P450 (CYP) enzymes frequently oxidize the carbon


 to the nitrogen, leading to ring opening or reactive iminium ion formation.
  • The Cyclobutane Advantage: The cyclobutane ring lacks the specific electronic activation of the

    
    -methylene protons found in piperidine. Furthermore, the steric bulk and ring strain of the cyclobutane make it a "harder" scaffold for CYP oxidation.
    
  • Result: Switching to cyclobutane often reduces Intrinsic Clearance (

    
    ) in Human Liver Microsomes (HLM).
    
hERG Inhibition

Potent hERG inhibition is often driven by a pharmacophore consisting of a basic amine (pKa > 8) and a lipophilic linker (LogP > 3).

  • Mitigation: By lowering the pKa (as described in Section 2.1) and reducing the overall lipophilicity (LogD), cyclobutane bioisosteres frequently show reduced affinity for the hERG channel compared to their piperidine parents.

Experimental Protocols

Protocol: Comparative Microsomal Stability Assay

To validate the bioisosteric replacement, a head-to-head metabolic stability assay is required.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (Piperidine analog vs. Cyclobutane analog).

  • LC-MS/MS for quantification.

Workflow:

  • Preparation: Prepare 1 µM solutions of test compounds in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
Pathway Visualization: Metabolic Fate

Metabolic_Fate Pip Piperidine Scaffold CYP_Pip CYP450 Oxidation Pip->CYP_Pip Alpha_Ox Alpha-Hydroxylation (Unstable) CYP_Pip->Alpha_Ox Ring_Open Ring Opening / Reactive Metabolites Alpha_Ox->Ring_Open Cyc Cyclobutane Scaffold CYP_Cyc CYP450 Exposure Cyc->CYP_Cyc No Alpha-H Liability Stable Metabolically Stable (High Recovery) CYP_Cyc->Stable No Alpha-H Liability

Figure 2: Comparison of metabolic trajectories. The piperidine scaffold is susceptible to alpha-oxidation, whereas the cyclobutane scaffold resists this degradation pathway.

Synthesis: Accessing the Scaffold

While piperidines are commercially abundant, 1,3-disubstituted cyclobutanes require specific synthetic planning.

Key Synthetic Route (Mykhailiuk Method): Recent advances allow for the synthesis of 1,3-disubstituted cyclobutanes via [2+2] cycloaddition or from commercially available 3-oxocyclobutane carboxylic acid.

  • Starting Material: 3-oxocyclobutane carboxylic acid.[1]

  • Amine Introduction: Reductive amination or Curtius rearrangement allows the conversion of the ketone or acid functionalities into amines.

  • Isomer Separation: The cis and trans isomers are typically separable by column chromatography or crystallization.

    • Note: It is critical to confirm stereochemistry via NOESY NMR or X-ray crystallography, as the biological activity difference between cis and trans is profound.

References

  • Mykhailiuk, P. K. (2023).[2][3] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition. [Link]

  • Chernykh, A. V., et al. (2014). "Drug candidates bearing 1,3-disubstituted cyclobutane moieties."[1][4] European Journal of Medicinal Chemistry. [Link]

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. [Link] (Provides foundational context on saturated bioisosteres).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Gleeson, M. P. (2008). "Plasma Protein Binding: The Search for a Structural Alert." Bioorganic & Medicinal Chemistry. [Link] (Context for pKa/LogP optimization).

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A Senior Application Scientist's Guide to Spectroscopic Identification of Common Synthetic Impurities in Pyridine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyridine amines are foundational building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The purity of these intermediates is not merely a matter of quality control but a critical determinant of the safety, efficacy, and stability of the final drug product. Synthetic processes, by their very nature, can introduce a variety of impurities, including unreacted starting materials, intermediates, positional isomers, and by-products from side reactions.[3][4] This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the robust identification and characterization of these common impurities. We will delve into the causality behind experimental choices, present detailed analytical protocols, and offer comparative data to empower researchers in their pursuit of chemical purity.

The Genesis of Impurities: A Synthetic Overview

Understanding the potential impurities in a pyridine amine sample begins with an understanding of its synthesis. Different synthetic routes for the three main isomers (2-, 3-, and 4-aminopyridine) present unique impurity profiles.

  • 2-Aminopyridine: Often synthesized via the Chichibabin amination, which involves the reaction of pyridine with sodium amide.[1] This process can leave unreacted pyridine, and may also produce isomeric aminopyridines or di-aminopyridine by-products.

  • 3-Aminopyridine: Commonly prepared through a Hofmann rearrangement of nicotinamide.[5][6] Key potential impurities include unreacted nicotinamide and by-products of the rearrangement.

  • 4-Aminopyridine: A frequent route is the multi-step synthesis starting from pyridine, proceeding through pyridine-N-oxide and 4-nitropyridine-N-oxide intermediates, followed by reduction.[4] This pathway can introduce residual starting materials, intermediates like 4-aminopyridine-N-oxide, and side-products such as 4-pyridone.[4][7]

The following diagram illustrates a generalized pathway, highlighting the stages where impurities can be introduced.

G cluster_0 Synthesis Stage cluster_1 Potential Impurities Start Starting Material (e.g., Pyridine) Intermediate Intermediate (e.g., 4-Nitropyridine-N-oxide) Start->Intermediate Reaction 1 Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Conversion Product Final Product (Aminopyridine) Intermediate->Product Reaction 2 Impurity2 Residual Intermediate Intermediate->Impurity2 Incomplete Conversion Impurity4 Side-Reaction By-product Intermediate->Impurity4 Side Reaction Impurity3 Positional Isomer Product->Impurity3 Non-selective Reaction

Caption: Generalized synthetic workflow and points of impurity introduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled for providing detailed structural information, making it the definitive technique for identifying and distinguishing between isomers. Both ¹H and ¹³C NMR offer unique insights into the molecular framework of the analyte and any accompanying impurities.[8]

Expertise & Experience: Why NMR is Essential

The power of NMR lies in its ability to probe the precise electronic environment of each proton and carbon atom. For pyridine amines, this is critical. The position of the amino group drastically alters the symmetry of the pyridine ring, resulting in unique chemical shifts and spin-spin coupling patterns for each isomer. An impurity, whether it's an isomer or a starting material, will have a distinct NMR fingerprint, often allowing for unambiguous identification and even quantification without the need for a reference standard (qNMR).

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the pyridine amine sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as the amine (N-H) protons are less prone to exchange and are more easily observed.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex splitting patterns.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time for quantitative analysis (a 5-second delay is a safe starting point).

  • Data Processing: Fourier transform the raw data, and then perform phase and baseline corrections. Integrate all signals to determine the relative ratios of the compounds present.

Data Interpretation & Comparison

The key to identification is comparing the observed chemical shifts (δ) and coupling constants (J) to known values. Unreacted pyridine, for example, will show a distinct set of signals that can be easily identified in the spectrum of an aminopyridine sample.[9][10]

CompoundH2/H6 Protons (δ, ppm)H3/H5 Protons (δ, ppm)H4 Proton (δ, ppm)Amino Protons (δ, ppm)
Pyridine ~8.60 (d)~7.35 (t)~7.75 (t)N/A
2-Aminopyridine H6: ~8.0 (d)H3: ~6.5 (d), H5: ~6.6 (t)~7.4 (t)~4.5 (s, broad)
3-Aminopyridine H2: ~8.0 (d), H6: ~7.9 (d)H5: ~7.0 (dd)H4: ~7.1 (dd)~5.5 (s, broad)
4-Aminopyridine ~8.1 (d)~6.6 (d)N/A~5.8 (s, broad)
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data synthesized from multiple sources.[10][11]

Mass Spectrometry (MS): Unrivaled Sensitivity for Detection and Identification

When coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), mass spectrometry is a powerhouse for separating, detecting, and identifying impurities, even at trace levels.[12][13]

Expertise & Experience: Choosing the Right Hyphenated Technique

The choice between LC-MS and GC-MS is dictated by the physicochemical properties of the analytes.

  • LC-MS is generally the preferred method for pyridine amines. It handles these relatively polar compounds well and avoids the thermal degradation that can occur in a hot GC inlet. Modern hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase HPLC methods can achieve excellent separation.[14][15]

  • GC-MS can also be used, but often requires a derivatization step to increase the volatility and thermal stability of the polar aminopyridines.[16] This adds complexity to the sample preparation but can provide excellent chromatographic resolution.[17]

Experimental Protocol: LC-MS/MS for Impurity Profiling
  • Sample Preparation: Prepare a stock solution of the pyridine amine sample in a suitable solvent (e.g., methanol/water mixture) at a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL range for analysis.

  • Chromatographic Separation (HPLC):

    • Column: A C18 reversed-phase column (e.g., 150 × 4.6 mm, 2.7 µm) is a common starting point.[16]

    • Mobile Phase: A gradient elution using water and methanol (or acetonitrile) with an additive like formic acid (0.1%) to ensure good peak shape and ionization efficiency.

    • Flow Rate: 0.5 - 1.0 mL/min.[18]

    • Detection: UV detection (e.g., at 254 nm) can be used in series with the MS detector to provide initial quantitative estimates.[14]

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is highly effective for aminopyridines.

    • Acquisition Mode:

      • Full Scan: Acquire data over a mass range of m/z 50-300 to detect all potential impurities.

      • Tandem MS (MS/MS): Fragment the ions of interest to obtain structural information, aiding in the identification of unknown impurities.

Comparative Performance Data

The following table summarizes typical performance data for chromatographic methods used in the analysis of aminopyridine impurities, demonstrating their high sensitivity.

Performance MetricHPLC-UV MethodGC-MS/MS Method
Limit of Detection (LOD) 0.015 µg/mL[16]0.016 - 0.411 ng/m³[16]
Limit of Quantification (LOQ) 0.048 µg/mL[16]0.048 - 1.234 ng/m³[16]
Linearity (R²) > 0.999[16]> 0.99[16]
Accuracy (% Recovery) 98.80 - 100.03%[16]Good recovery implied[16]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Screen

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a sample. While it lacks the detailed structural resolution of NMR, it is an excellent first-pass technique to confirm the identity of the bulk material and detect certain types of gross impurities.[19][20]

Expertise & Experience: The Value of a Quick Check

In a development or quality control setting, a quick FTIR scan can serve as a rapid identity check. The presence and position of the N-H stretches are characteristic of the primary amine, while their absence would immediately flag a sample as suspect (e.g., contaminated with pyridine). Furthermore, the fingerprint region (below 1500 cm⁻¹) provides a unique pattern for the molecule as a whole, which can be compared against a reference standard.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid pyridine amine powder directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background. Identify and label the key absorption bands.

Data Interpretation & Key Frequencies

The key is to look for characteristic bands that confirm the presence of the amine and aromatic functionalities.[2]

Vibrational ModeFrequency Range (cm⁻¹)Significance for Aminopyridines
N-H Stretch (Asymmetric & Symmetric) 3250 - 3480[2]Two distinct bands confirm a primary amine (R-NH₂). Their absence would indicate an impurity like pyridine.
N-H Bend (Scissoring) 1580 - 1650[21]A strong band confirming the presence of the -NH₂ group.[22]
Aromatic C=C and C=N Stretches 1400 - 1600Multiple sharp bands characteristic of the pyridine ring.
C-N Stretch (Aromatic) 1250 - 1335[21]Confirms the bond between the amino group and the aromatic ring.

An Integrated Analytical Workflow for Comprehensive Impurity Profiling

No single technique is sufficient for complete impurity characterization. A robust, self-validating system relies on the orthogonal application of these spectroscopic methods. An initial purity assessment by a high-resolution separation technique like HPLC is followed by structural elucidation of any detected impurities using MS and NMR.

G cluster_workflow Integrated Impurity Identification Workflow cluster_elucidation Impurity Characterization Start Pyridine Amine Sample HPLC 1. Purity Assessment (HPLC-UV) Start->HPLC Decision1 Purity > 99.9%? HPLC->Decision1 Pass Release Decision1->Pass Yes LCMS 2. Identification (LC-MS/MS) Decision1->LCMS No Report Full Impurity Profile Report NMR_Prep 3. Isolation & Structural Confirmation (Prep-HPLC -> NMR) LCMS->NMR_Prep For Unknowns NMR_Prep->Report

Caption: A logical workflow for the comprehensive analysis of impurities.

Conclusion

The spectroscopic identification of synthetic impurities in pyridine amines is a multi-faceted challenge that demands a strategic, multi-technique approach. While HPLC provides the initial quantitative purity assessment, it is the synergistic application of mass spectrometry for sensitive detection and molecular weight determination, and NMR for definitive structural elucidation, that provides the comprehensive understanding required in a regulated pharmaceutical environment. FTIR serves as a valuable tool for rapid identity confirmation. By understanding the principles behind each technique and employing an integrated workflow, researchers and drug development professionals can ensure the quality and safety of these vital pharmaceutical intermediates.

References

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